(S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester
Description
(S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester is a chiral piperazine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the piperazine ring and a tert-butyl ester protecting group. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules where stereochemistry and fluorination play critical roles in modulating pharmacokinetic properties, metabolic stability, and target binding affinity .
The tert-butyl ester group enhances solubility in organic solvents and protects the carboxylic acid functionality during synthetic transformations, while the trifluoromethyl group introduces electron-withdrawing effects that influence reactivity and stability . The (S)-configuration at the 2-position is essential for enantioselective applications, as demonstrated by its discontinued enantiomer, (R)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester, which may lack comparable biological efficacy .
Properties
IUPAC Name |
tert-butyl (2S)-2-(trifluoromethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMABGNQLJFIX-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Piperazine Derivation: Starting with piperazine, the trifluoromethyl group is introduced through a trifluoromethylation reaction.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency.
Chemical Reactions Analysis
(S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl-piperazine-1-carboxylic acid derivatives.
Reduction Products: Reduced trifluoromethyl-piperazine derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders :
- Research indicates that compounds containing piperazine and trifluoromethyl groups can significantly influence neurotransmitter systems. This makes them potential candidates for developing therapeutics aimed at treating neurological and psychiatric disorders such as anxiety and depression.
- A notable study demonstrated that derivatives of piperazine can modulate receptor activity, providing insights into their utility in pharmacotherapy for these conditions .
-
Antimicrobial Activity :
- The compound has been explored as a key intermediate in the synthesis of oxazolidinone antimicrobials, which are effective against gram-positive pathogens. These compounds inhibit protein synthesis at an early stage, showcasing a novel mechanism of action against resistant strains .
- The structural characteristics of (S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester contribute to its efficacy as an antimicrobial agent.
-
Cancer Research :
- There is growing interest in the compound’s potential role in cancer therapy. Its ability to interact with specific biological targets suggests it may inhibit enzymes involved in cancer progression.
- Studies have indicated that similar compounds can modulate immune responses, further supporting their exploration in oncological applications .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes.
Pathways Involved: The compound may interact with biological pathways related to inflammation, infection, and cellular signaling.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Key Properties
- Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound increases resistance to oxidative degradation compared to the methyl analog, as fluorinated groups are less prone to metabolic cleavage .
- Formyl and Sulfonyl Groups: The formyl group in [1] allows for reductive amination (e.g., with dimethylamine hydrochloride to yield aminomethyl derivatives), a reaction less feasible with -CF₃ due to its inertness .
Thermal and Chemical Stability
The tert-butyl ester group in the target compound exhibits stability under acidic and thermal conditions, similar to other tert-butyl-protected carboxylic acids. For example, poly(tert-butyl acrylate) (A20) undergoes thermal cleavage at ~116 kJ mol⁻¹ activation energy to release isobutylene, forming carboxylic acids or cyclic anhydrides . By analogy, (S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester likely decomposes at comparable energies, though the -CF₃ group may slightly elevate the activation barrier due to its electron-withdrawing nature .
Enantiomeric Considerations
In contrast, the (R)-enantiomer (Ref: 10-F737043) has been discontinued, suggesting inferior performance in preclinical studies .
Biological Activity
(S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a piperazine ring. This compound has been studied for various biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester is C16H22F3N3O2, with a molecular weight of approximately 328.35 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that compounds containing piperazine and trifluoromethyl groups exhibit significant antimicrobial properties. Studies have shown that (S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester displays activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and apoptosis.
- IC50 Values:
- MDA-MB-231: 0.126 µM
- A549: 0.87 µM
These values indicate a strong inhibitory effect on cancer cell proliferation, with a notable selectivity for cancerous cells over normal cells.
Neuropharmacological Effects
(S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester has shown potential in modulating neurotransmitter systems, particularly those related to anxiety and depression. Its ability to cross the blood-brain barrier due to its lipophilic nature enhances its prospects as a therapeutic agent for neurological disorders.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Receptor Modulation: The piperazine ring facilitates binding to neurotransmitter receptors, influencing their activity.
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer effects.
Case Studies
- Anticancer Study : A study involving mice inoculated with MDA-MB-231 cells demonstrated that treatment with (S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester significantly reduced tumor growth compared to control groups.
- Neuropharmacological Assessment : In a behavioral study using rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting its potential as an anxiolytic agent.
Q & A
Q. What are the common synthetic routes for preparing (S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. A general approach includes:
- Step 1 : Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C .
- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed reactions. For example, using trifluoromethylating agents (e.g., Togni’s reagent) in the presence of CuI or Pd catalysts .
- Critical Factors : Temperature control (<10°C) during Boc protection minimizes side reactions, while excess trifluoromethylation reagents (1.5–2 eq) improve yields. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard .
Q. How can researchers confirm the stereochemical integrity of the (S)-configuration in this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparison with a racemic mixture validates enantiopurity .
- Optical Rotation : Measure specific rotation ([α]D²⁵) and compare to literature values for (S)-configured analogs (e.g., (S)-piperazine derivatives typically show [α]D²⁵ = +15° to +30° in chloroform) .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, though this requires high-purity samples .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (argon) in sealed vials. The Boc group is sensitive to acidic or humid conditions, leading to deprotection.
- Stability Tests : Monitor degradation via TLC (silica gel, UV detection) monthly. A 5% degradation threshold over 6 months indicates acceptable stability .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved when scaling up reactions?
- Methodological Answer :
- Kinetic Analysis : Perform small-scale reactions (0.1–1 mmol) under varying conditions (e.g., stirring rate, solvent purity) to identify bottlenecks. For example, inefficient mixing in larger batches may reduce trifluoromethylation efficiency .
- Byproduct Profiling : Use LC-MS to detect intermediates (e.g., de-Boc products or dimerized species) that form at scale. Adjust stoichiometry or add scavengers (e.g., molecular sieves for moisture-sensitive steps) .
- Case Study : A 30% yield drop at 10 mmol scale was traced to residual water in THF, which hydrolyzed the Boc group. Pre-drying solvents over activated 4Å molecular sieves restored yields to 85% .
Q. What advanced strategies enable selective functionalization of the piperazine ring without Boc deprotection?
- Methodological Answer :
- Protecting Group Compatibility : Use orthogonal protecting groups (e.g., Fmoc for secondary amines) during trifluoromethylation. The Boc group remains stable under mild basic conditions (pH 8–9) .
- Transition-Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-position of piperazine is feasible with Boc protection intact. Optimize ligand choice (e.g., XPhos) to prevent β-hydride elimination .
- Example : Aryl boronic acids react selectively at the 2-position of Boc-piperazine in THF/H₂O (3:1) at 60°C, yielding >90% mono-arylated product .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- LogP Measurement : Determine octanol/water partition coefficients. The trifluoromethyl group increases lipophilicity (ΔLogP ≈ +0.5 vs. non-fluorinated analogs), enhancing blood-brain barrier permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The CF₃ group reduces oxidative metabolism, extending half-life (t₁/₂ > 2 hrs in human microsomes) .
- In Vivo Correlation : In rodent models, CF₃-containing analogs show 3-fold higher AUC (area under the curve) than methyl derivatives, attributed to slower clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
